molecular formula C11H9N3OS2 B11563057 1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone

1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone

Cat. No.: B11563057
M. Wt: 263.3 g/mol
InChI Key: DJWRLJURCGITDY-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone is a heterocyclic compound that features a unique fusion of triazole and benzothiazole ringsThe molecular formula of this compound is C11H9N3OS2, and it has a molecular weight of 263.34 g/mol .

Preparation Methods

The synthesis of 1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone involves several synthetic routes. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and α-tosyloxy ketones . These reactions are typically carried out under conventional heating conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer a diverse range of chemical reactivity and biological activity.

Properties

Molecular Formula

C11H9N3OS2

Molecular Weight

263.3 g/mol

IUPAC Name

1-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propan-2-one

InChI

InChI=1S/C11H9N3OS2/c1-7(15)6-16-10-12-13-11-14(10)8-4-2-3-5-9(8)17-11/h2-5H,6H2,1H3

InChI Key

DJWRLJURCGITDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NN=C2N1C3=CC=CC=C3S2

Origin of Product

United States

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